molecular formula C19H17BrClN5O2S B11577717 6-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11577717
M. Wt: 494.8 g/mol
InChI Key: KTAUNBMXGLNGJZ-UHFFFAOYSA-N
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Description

6-(3-BROMO-4-METHOXYPHENYL)-N-(2-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-N-(2-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole and thiadiazine rings, followed by the introduction of the bromo, methoxy, and chloro substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-BROMO-4-METHOXYPHENYL)-N-(2-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines with different substituents These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties

Properties

Molecular Formula

C19H17BrClN5O2S

Molecular Weight

494.8 g/mol

IUPAC Name

6-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H17BrClN5O2S/c1-10-23-24-19-26(10)25-16(11-7-8-15(28-2)12(20)9-11)17(29-19)18(27)22-14-6-4-3-5-13(14)21/h3-9,16-17,25H,1-2H3,(H,22,27)

InChI Key

KTAUNBMXGLNGJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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